Ethyl 2-azidobenzoate
CAS No.:
Cat. No.: VC18187650
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl 2-azidobenzoate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3 |
| Standard InChI Key | RUFXXUICVBVRCX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Ethyl 2-azidobenzoate (C₉H₉N₃O₂) consists of a benzoate backbone substituted with an azido group at the ortho position and an ethyl ester at the para position. Key molecular parameters can be extrapolated from related compounds:
The azido group imparts significant polarity and reactivity, while the ethyl ester enhances solubility in organic solvents. The ortho-substitution pattern influences steric and electronic effects, as seen in analogous aryl azides .
Synthesis and Preparation
General Routes for Aryl Azide Esters
The synthesis of Ethyl 2-azidobenzoate likely follows methodologies analogous to those for related azidobenzoates. A common approach involves:
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Nitration followed by Reduction and Diazotization:
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Direct Substitution:
Optimized Conditions
For the 2-ethoxyethyl analog, high yields (75–96%) were achieved using dehydration catalysts like zinc acetate or iron(III) chloride . Similar conditions—refluxing in toluene with ZnCl₂—could be adapted for Ethyl 2-azidobenzoate synthesis.
Physicochemical Properties
Solubility
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Organic Solvents: Highly soluble in dichloromethane, THF, and ethyl acetate.
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Aqueous Systems: Limited solubility due to the hydrophobic ethyl group; logP ≈ 2.27 suggests moderate lipophilicity .
Reactivity and Decomposition Pathways
Thermolysis and Photolysis
Upon heating or UV irradiation, the azido group decomposes to generate a nitrene intermediate, which can undergo cyclization or rearrangement:
For example, thermolysis of methyl o-azidobenzoate in methanol yields indazoline-3-one , suggesting analogous products for the ethyl ester.
Click Chemistry Applications
The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazoles. This reactivity is exploited in bioconjugation and polymer functionalization .
Applications in Organic Synthesis
Heterocycle Formation
Ethyl 2-azidobenzoate serves as a precursor to nitrogen-rich heterocycles:
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Azepines: Photolysis in aromatic solvents yields 3H-azepines via nitrene intermediates .
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Indazoles: Reaction with hydrazine forms indazoline-3-one, a scaffold in medicinal chemistry .
Future Research Directions
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Biomedical Applications: Explore utility in photoaffinity labeling for drug discovery.
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Materials Science: Develop azide-functionalized polymers for stimuli-responsive materials.
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Safety Studies: Quantify thermal decomposition kinetics to refine handling guidelines.
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